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Compound Name: 2-Nitrophenyl palmitate

Cat. No.: B012761 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipases (triacylglycerol acyl hydrolases) are a versatile class of enzymes that catalyze the

hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1] Their crucial

roles in fat metabolism and their broad industrial applications necessitate a reliable and efficient

method for measuring their activity. This application note provides a detailed protocol for a

spectrophotometric lipase assay using para-nitrophenyl palmitate (pNPP) as a chromogenic

substrate. While the user specified "2-Nitrophenyl palmitate," the para (4-nitro) isomer is

overwhelmingly the standard substrate cited in scientific literature for this colorimetric assay

due to the distinct color change of the resulting p-nitrophenolate ion in alkaline conditions.[2][3]

The assay is based on the enzymatic hydrolysis of pNPP by lipase, which yields palmitic acid

and p-nitrophenol (pNP).[4] In an alkaline environment (pH > 7.5), pNP is converted to the p-

nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its

absorbance at 405-415 nm.[2][5][6] The rate of p-nitrophenol formation is directly proportional

to the lipase activity.[7] This method is widely used for screening novel lipases, characterizing

enzyme kinetics, and evaluating lipase inhibitors for drug development.[5][8]

Principle of the Assay
The fundamental principle involves a lipase-catalyzed hydrolysis reaction that produces a

colored product, allowing for continuous and direct spectrophotometric measurement.[2] The
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long-chain palmityl group of pNPP makes it a more specific substrate for true lipases compared

to esterases, which prefer short-chain esters.[2]

Reactants

Products

p-Nitrophenyl Palmitate
(Substrate, Colorless)

Lipase

H₂O

Palmitic Acid p-Nitrophenol
(Yellow, λmax ≈ 410 nm)

 Hydrolysis  Hydrolysis

Click to download full resolution via product page

Materials and Reagents
Porcine Pancreatic Lipase (e.g., Sigma-Aldrich L-3126) or other lipase source

p-Nitrophenyl palmitate (pNPP)

Isopropanol (2-Propanol)

Sodium Phosphate Monobasic (NaH₂PO₄) and Dibasic (Na₂HPO₄) for buffer preparation

Tris-HCl

Sodium deoxycholate (SDC)[2]
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Triton X-100[4]

Gum Arabic[9]

96-well, flat-bottomed microplates[5]

Microplate reader capable of measuring absorbance at 410-415 nm[5]

Incubator or temperature-controlled plate reader (25°C or 37°C)[5]

Standard laboratory equipment (pipettes, tubes, vortex mixer)

Experimental Protocols
Reagent Preparation
a) 50 mM Sodium Phosphate Buffer (pH 8.0)

Prepare separate stock solutions of 50 mM NaH₂PO₄ and 50 mM Na₂HPO₄.

Mix the two solutions, monitoring with a pH meter, until the pH reaches 8.0. This pH is

recommended for high lipase activity while minimizing spontaneous substrate hydrolysis that

can occur at higher pH values.[2][5]

b) 20 mM pNPP Substrate Stock Solution

Dissolve the required amount of pNPP in isopropanol to achieve a final concentration of 20

mM.

Mix thoroughly. This solution should be stored at room temperature.[10] Gentle warming may

be required for complete dissolution.[11]

c) Substrate Emulsion (Working Solution) The primary challenge in this assay is the poor water

solubility of pNPP and the resulting fatty acid product, which can cause turbidity and interfere

with spectrophotometric readings.[4] An emulsifier is essential.

Option 1 (with Sodium Deoxycholate - SDC):
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Prepare a reaction buffer consisting of 50 mM Sodium Phosphate (pH 8.0) supplemented

with 5 mM Sodium Deoxycholate (SDC).[5] SDC is an effective emulsifier that maintains

homogeneity and can enhance lipase activity.[5]

Immediately before use, dilute the 20 mM pNPP stock solution into the SDC-containing

buffer to the desired final assay concentration (e.g., 200 µM).[5]

Option 2 (with Triton X-100 and Gum Arabic):

Prepare a mixture containing 1 part 30 mg pNPP in 10 mL isopropanol and 9 parts 50 mM

buffer (pH 7-8).

To the buffer, add 0.1% (w/v) gum arabic and 0.4% (w/v) Triton X-100 to ensure a stable

emulsion.[12]

Lipase Assay Protocol (96-Well Plate Format)
This protocol is based on a final reaction volume of 200 µL.[5]

Assay Plate Setup: Prepare wells for Blanks, Negative Controls, Positive Controls, and

Samples.

Blank: 190 µL Reaction Buffer (e.g., 50 mM NaP, 5 mM SDC, pH 8.0).

Negative Control: 180 µL Reaction Buffer + 10 µL heat-inactivated enzyme or enzyme

solvent.

Sample: 180 µL Reaction Buffer + 10 µL of the lipase sample (e.g., purified enzyme, cell

supernatant).

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

[5]

Initiate Reaction: Add 20 µL of the appropriately diluted pNPP working solution to all wells to

initiate the reaction. The final pNPP concentration will be 1/10th of the working solution

concentration.

Measurement: Immediately place the plate in a microplate reader.
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Kinetic Assay (Recommended): Measure the absorbance at 415 nm every 30 seconds for

5-15 minutes.[5]

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 15 minutes). Stop the

reaction by adding 20 µL of 2 M NaOH or HCl (3 mM).[13] Measure the final absorbance

at 415 nm.

Data Analysis:

Subtract the absorbance of the blank from all readings.

For the kinetic assay, determine the initial reaction rate (v₀) by calculating the slope of the

linear portion of the absorbance vs. time curve (ΔAbs/min).[5]

The lipase activity is proportional to this rate. One unit of lipase activity is typically defined

as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the

specified conditions.[4] Calculation requires a standard curve of p-nitrophenol or the use of

its molar extinction coefficient.
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1. Reagent Preparation
(Buffer, pNPP Stock, Emulsion)

2. Assay Plate Setup
(Blanks, Controls, Samples)

3. Pre-incubation
(5 min at 37°C)

4. Initiate Reaction
(Add pNPP Substrate)

5. Kinetic Measurement
(Read Absorbance at 415 nm over time)

6. Data Analysis
(Calculate ΔAbs/min)

Click to download full resolution via product page

Data Presentation
Quantitative data is crucial for comparing results and optimizing assay conditions.

Table 1: Typical Lipase Assay Parameters
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Parameter Recommended Value Reference

Substrate
p-Nitrophenyl Palmitate

(pNPP)
[2]

Buffer
50 mM Sodium Phosphate or

Tris-HCl
[5]

pH 8.0 - 9.0 [2][5]

Temperature 25°C or 37°C [5]

Substrate Concentration 200 µM [5]

Emulsifier
5 mM Sodium Deoxycholate

(SDC) or Triton X-100
[4][5]

Wavelength 405 - 415 nm [2][5]

Reaction Volume 200 µL (96-well plate) [5]

Table 2: Influence of Co-solvents on Pancreatic Lipase Activity

This data is relevant for inhibitor screening where compounds are dissolved in organic

solvents.

Co-solvent (10% v/v)
Relative Lipase Activity
(%)

Reference

None (Control) 100 [5]

DMSO ~95 [5]

Ethanol (EtOH) ~90 [5]

Methanol (MeOH) ~85 [5]

Acetonitrile (AcCN) ~80 [5]

Troubleshooting
Table 3: Common Issues and Solutions
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Problem Potential Cause(s)
Recommended
Solution(s)

Reference(s)

High Turbidity in Wells

- Insufficient

emulsification of

pNPP substrate.-

Precipitation of the

palmitic acid product.

- Ensure adequate

concentration of

emulsifier (e.g., SDC,

Triton X-100).-

Vigorously mix or

sonicate the substrate

emulsion before use.-

Use a kinetic assay to

measure the initial

rate before significant

product accumulates.

[4][14]

High Background

Signal (in

Blank/Negative

Control)

- Spontaneous

hydrolysis of pNPP

substrate.-

Contaminated

reagents.

- Lower the assay pH

to ≤ 8.0, as highly

alkaline conditions

(pH > 9.0) increase

autohydrolysis.-

Prepare fresh

substrate and buffer

solutions.- Run a

"substrate only"

control without any

enzyme.

[5][7]

Low or No Activity

- Inactive enzyme.-

Presence of inhibitors

in the sample.-

Incorrect pH or

temperature.

- Use a positive

control with a known

active lipase.- Check

enzyme storage

conditions; add 10%

glycerol for storage at

-20°C.- Optimize pH

and temperature for

the specific lipase

being studied.

[5]
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Poor Reproducibility

- Inaccurate pipetting.-

Unstable substrate

emulsion.-

Temperature

fluctuations.

- Calibrate pipettes.-

Prepare a single

master mix for the

substrate emulsion to

add to all wells.-

Ensure uniform

temperature across

the microplate during

incubation.

[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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